bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate

Beschreibung

Eigenschaften

IUPAC Name |

furan-2-ylmethyl N-[4-[[4-(furan-2-ylmethoxycarbonylamino)phenyl]methyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O6/c28-24(32-16-22-3-1-13-30-22)26-20-9-5-18(6-10-20)15-19-7-11-21(12-8-19)27-25(29)33-17-23-4-2-14-31-23/h1-14H,15-17H2,(H,26,28)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQLRZFQTDYMKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)OCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901144842 | |

| Record name | Carbamic acid, (methylenedi-4,1-phenylene)bis-, bis(2-furanylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901144842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60387-40-8 | |

| Record name | Carbamic acid, (methylenedi-4,1-phenylene)bis-, bis(2-furanylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60387-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (methylenedi-4,1-phenylene)bis-, bis(2-furanylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901144842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, (methylenedi-4,1-phenylene)bis-, bis(2-furanylmethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

Bis(2-furylmethyl)(methylenedi-4,1-phenylene)biscarbamate, a compound with the CAS number 60387-40-8, belongs to the class of carbamates, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

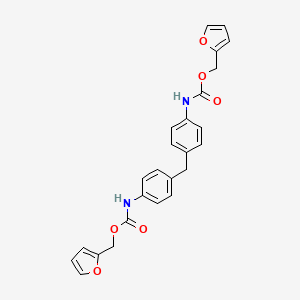

Chemical Structure and Properties

The chemical structure of bis(2-furylmethyl)(methylenedi-4,1-phenylene)biscarbamate can be depicted as:

This compound features two furylmethyl groups and a methylenedi-4,1-phenylene backbone, which contribute to its unique biological properties.

The biological activity of bis(2-furylmethyl)(methylenedi-4,1-phenylene)biscarbamate is primarily attributed to its interaction with various biological targets. The mechanism involves:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Antioxidant Properties : It has been suggested that the compound exhibits antioxidant activity, potentially protecting cells from oxidative stress.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

A study evaluating the antimicrobial properties of bis(2-furylmethyl)(methylenedi-4,1-phenylene)biscarbamate showed effective inhibition against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest significant potential for use in treating bacterial infections.

Cytotoxicity Studies

In vitro cytotoxicity assays were performed using human cancer cell lines to assess the therapeutic potential of bis(2-furylmethyl)(methylenedi-4,1-phenylene)biscarbamate. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The IC50 values indicate that the compound exhibits considerable cytotoxic effects on cancer cells.

Case Study 1: Antimicrobial Efficacy

A research group conducted a series of experiments to evaluate the efficacy of bis(2-furylmethyl)(methylenedi-4,1-phenylene)biscarbamate against multi-drug resistant strains of bacteria. The study concluded that the compound demonstrated superior activity compared to conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Treatment Potential

In another study focused on cancer treatment, bis(2-furylmethyl)(methylenedi-4,1-phenylene)biscarbamate was tested in combination with standard chemotherapy agents. The results indicated enhanced cytotoxicity in combination treatments, leading to a synergistic effect that could improve therapeutic outcomes in patients.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis of Structural Analogs

Substituent Variations and Molecular Properties

The analogs reviewed include:

Carbamic acid, N,N'-(methylenedi-4,1-phenylene)bis-, C,C'-bis[2-(diethylamino)ethyl] ester (CAS 32022-53-0) .

N,N'-(Methylenedi-4,1-phenylene)bis(stearamide) (CAS 16108-98-8) .

Bis(2-oxiranylmethyl) (methylenedi-4,1-phenylene)biscarbamate (CAS 85896-20-4) .

Table 1: Structural and Physicochemical Comparison

Key Trends and Insights

- Hydrophobicity: The stearamide derivative (LogP 14.1) is the most hydrophobic due to its long aliphatic chain, making it suitable for non-polar matrices . In contrast, the diethylaminoethyl analog likely exhibits enhanced water solubility due to ionizable amine groups .

- Reactivity : The oxiranylmethyl substituent introduces epoxy groups, enabling crosslinking reactions in thermosetting resins . Similarly, the vinyloxybutyl analog’s terminal vinyl groups may facilitate polymerization .

- Flexibility : The vinyloxybutyl derivative’s 18 rotatable bonds suggest high conformational flexibility, advantageous in elastomers or flexible coatings .

Analytical Considerations

- Chromatography : The stearamide analog requires reverse-phase HPLC with specialized columns (e.g., Newcrom R1) due to its hydrophobicity .

- Thermal Stability : The oxiranylmethyl compound’s high boiling point (509.5°C) and flash point (261.9°C) indicate thermal robustness, relevant for high-temperature applications .

Q & A

Basic: What synthetic routes are available for preparing bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via nucleophilic addition or crosslinking reactions. For example, analogous bismaleimide derivatives (e.g., 1,1′-(methylenedi-4,1-phenylene)bismaleimide) are prepared by reacting maleic anhydride with methylenedianiline precursors under controlled stoichiometry . Optimization involves adjusting reaction temperatures (e.g., 185°C for homopolymerization) and solvent selection (e.g., dry DMAc for gelation studies) to control reaction rates and product purity . Monitoring reaction progress using Fourier Transform Infrared Spectroscopy (FTIR) to track maleimide double bond consumption is critical .

Basic: How can Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) characterize the curing behavior of bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate-based resins?

Answer:

FTIR identifies functional group transformations during curing, such as the disappearance of maleimide C=C bonds (peak ~690 cm⁻¹) and carbamate N-H stretching (~3300 cm⁻¹). DSC quantifies exothermic curing peaks to determine activation energy (e.g., 60–90 kJ/mol for homopolymerization) and optimize curing schedules . Isothermal DSC at 120–180°C can separate primary amine addition (low-temperature) from homopolymerization (high-temperature) events .

Advanced: What challenges arise in distinguishing between primary amine addition and homopolymerization during resin curing, and how can kinetic modeling address these?

Answer:

The two reactions overlap in dynamic curing conditions. Kinetic modeling (e.g., second-order for amine addition vs. multistep homopolymerization) resolves this by decoupling rate constants. For instance, amine addition is ~100× faster than homopolymerization. Numerical integration of rate equations (e.g., ) predicts conversion under isothermal or non-isothermal conditions, validated via FTIR and DSC .

Advanced: How does the Diels-Alder reactivity of bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate enable the design of thermoresponsive polymer networks?

Answer:

The maleimide groups in related compounds undergo reversible Diels-Alder (DA) reactions with furan moieties. For example, furan-functionalized polymers crosslinked with bismaleimides form networks that debond at ~100–120°C (retro-DA) and rebond upon cooling. This enables self-healing materials. Reaction reversibility is quantified via temperature-dependent rheology or variable-temperature NMR .

Basic: What methodologies are recommended for reverse-phase HPLC analysis of bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate derivatives?

Answer:

Use a Newcrom R1 HPLC column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Detection at 254 nm optimizes sensitivity for aromatic carbamates. Column temperature (25–40°C) and pH (neutral) minimize peak broadening. Calibration with pure standards ensures quantification accuracy .

Advanced: What environmental and toxicological assessments are critical for handling bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate in laboratory settings?

Answer:

Assess acute toxicity (e.g., LD50 >2000 mg/kg in rats for related ureas) and ecotoxicity (e.g., H413: "May cause long-lasting harmful effects to aquatic life"). Follow OECD guidelines 401 (oral) and 402 (dermal) for toxicity testing. Use PPE (gloves, goggles) and fume hoods to mitigate exposure risks .

Advanced: How do stoichiometric ratios of crosslinking agents influence the mechanical properties of bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate-cured networks?

Answer:

Excess crosslinker (e.g., 20% w/w) increases crosslink density, raising glass transition temperature (Tg) but reducing toughness. Dynamic mechanical analysis (DMA) shows storage modulus (E') increases by 30–50% with optimal stoichiometry. Off-stoichiometric ratios (0.8–1.2) are tested to balance rigidity and flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.